molecular formula C24H21ClN4O5 B2897992 N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112438-00-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2897992
CAS No.: 1112438-00-2
M. Wt: 480.91
InChI Key: KOMAKCRGNIXHMW-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring:

  • A 1,2,4-oxadiazole ring linked to a 4-methylphenyl group, a heterocyclic motif known for metabolic stability and hydrogen-bonding capabilities.
  • An acetamide bridge connecting the pyridinone and aryl groups, a common feature in bioactive molecules for balancing solubility and membrane permeability.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-14-4-6-15(7-5-14)23-27-24(34-28-23)16-8-9-22(31)29(12-16)13-21(30)26-18-10-17(25)19(32-2)11-20(18)33-3/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMAKCRGNIXHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C22H20ClN5O4C_{22}H_{20}ClN_{5}O_{4} with a molecular weight of 485.9 g/mol. The compound features a chloro-substituted dimethoxyphenyl group and a 1,2,4-oxadiazole moiety, which are known to influence its biological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of anticancer activities. In particular, compounds containing this moiety have shown significant inhibitory effects against various cancer cell lines. For instance, studies have reported that certain oxadiazole derivatives possess IC50 values in the micromolar range against human cancer cell lines such as colorectal and lung adenocarcinomas .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colorectal)10.5
Compound BA549 (Lung)15.3
N-(5-chloro-2,4-dimethoxyphenyl)-...VariousTBD

Anti-inflammatory Effects

In vivo studies have demonstrated that oxadiazole derivatives can exhibit anti-inflammatory properties. For example, compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-... have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related oxadiazole compounds indicates activity against various bacterial strains and fungi . The presence of the oxadiazole ring is often linked to enhanced interaction with microbial enzymes or membranes.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

The biological activity of N-(5-chloro-2,4-dimethoxyphenyl)-... is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The oxadiazole unit may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interference with Cell Signaling : It may disrupt signaling pathways that promote tumor growth or inflammatory responses.
  • Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

  • Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer properties, revealing that modifications in the phenyl ring significantly enhanced activity against specific cancer cell lines .
  • Inflammation Model : Another study demonstrated the anti-inflammatory effects of an oxadiazole derivative in a rat model induced with carrageenan, showing reduced paw edema compared to controls .

Comparison with Similar Compounds

Heterocycle Variations

  • 1,2,4-Oxadiazole (Target vs. ): Both compounds incorporate this heterocycle, but ’s analog includes a pyrazole ring instead of pyridinone. Pyridinone’s hydrogen-bonding capacity may enhance target binding compared to pyrazole’s aromaticity .
  • 1,3,4-Oxadiazole (): Positional isomerism (1,3,4 vs.

Substituent Effects

  • Chloro vs. Methoxy Groups : The target’s 5-chloro-2,4-dimethoxyphenyl group balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, contrasting with ’s 4-methoxyphenyl and 2-chlorobenzyl groups. Chlorine at C5 (target) may reduce steric hindrance compared to C2-benzyl substitution () .
  • Methyl vs. Sulfanyl Groups : The target’s 4-methylphenyl group increases lipophilicity, while sulfanyl-containing analogs () may exhibit altered redox properties or metabolic pathways .

Acetamide Linker Modifications

  • ’s compounds use chloroacetyl groups, which are more reactive than the target’s acetamide bridge. This could impact stability and synthetic accessibility .

Pharmacological Implications (Inferred)

  • Lipophilicity : The target’s methyl and chloro substituents likely enhance membrane permeability compared to polar methoxy or sulfanyl groups in analogs .
  • Target Selectivity: The pyridinone moiety may engage in unique hydrogen-bonding interactions absent in pyrazole or triazole-containing analogs .

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